Maltotetraitol
Overview
Description
Maltotetraitol (also known as maltotriose) is a disaccharide consisting of four glucose molecules linked by glycosidic bonds. It is found in many plant-based foods, and is an important source of energy for humans and other organisms. Maltotetraitol is also used in a variety of biotechnological applications, such as the production of biofuels, food additives, and pharmaceuticals. In
Scientific Research Applications
Binding Mechanisms in Proteins
- Scientific Field: Biochemistry and Molecular Biology .
- Application Summary: Maltotetraitol has shown distinct binding behaviors when studied in relation to the maltose-binding protein (MBP) of Escherichia coli. It binds to MBP in a manner that does not induce the global conformational change typically observed with other ligands like maltose .
- Methods of Application: The study of this application involves X-ray diffraction methods to determine the structure of the protein-ligand complex .
- Results or Outcomes: This behavior is critical in understanding the physiological inactivity of certain ligand-MBP complexes, as it prevents proper interaction with the inner membrane-associated transporter complex.
Impact on Digestive Enzymes
- Scientific Field: Nutrition and Digestive Health .
- Application Summary: Maltotetraitol has been studied for its interaction with human digestive enzymes. It exhibits competitive inhibition of alpha-amylase, suggesting a potential role in modifying digestive processes.
- Methods of Application: The study of this application involves biochemical assays to assess the interaction of Maltotetraitol with digestive enzymes .
- Results or Outcomes: Notably, maltitol, maltotriitol, and maltotetraitol were not hydrolyzed by these enzymes, indicating a reduced or absent capacity for hydrolysis compared to their non-reduced counterparts.
Structural Studies of Protein-Ligand Complexes
- Scientific Field: Structural Biology .
- Application Summary: Maltotetraitol has been crucial in the study of protein-ligand interactions, particularly in the maltodextrin/maltose-binding protein. Its binding in the ‘open’ and ‘closed’ forms of the protein has provided insights into the versatility and flexibility of protein structures and ligand adaptation.
- Methods of Application: The study of this application involves high-resolution structural determination techniques, such as X-ray crystallography .
- Results or Outcomes: The reduced sugars in these studies, including maltotetraitol, have highlighted distinct modes of ligand binding and their functional implications.
Thermal Stability of Pullulanase
- Scientific Field: Biochemistry and Enzymology .
- Application Summary: Maltotetraitol has been used in a study to investigate the effects of reduced malto-oligosaccharides on the thermal stability of pullulanase from Bacillus acidopullulyticus .
- Methods of Application: The study of this application involves biochemical assays to assess the interaction of Maltotetraitol with pullulanase .
- Results or Outcomes: The study found that maltotetraitol and other reduced malto-oligosaccharides can affect the thermal stability of pullulanase .
Sugar Alcohol Studies
- Scientific Field: Food Science and Nutrition .
- Application Summary: Maltotetraitol, as a sugar alcohol, is part of the current developments in the chemistry, nutrition, and medical and health concerns of sugar alcohols .
- Methods of Application: The study of this application involves chemical analysis and nutritional studies .
- Results or Outcomes: Sugar alcohols are widely used as thickeners and sweeteners in the food industry . They are commonly used in place of sucrose, usually in combination with high-intensity artificial sweeteners, to offset their low sweetness .
Cancer Detection
- Scientific Field: Medical Imaging and Oncology .
- Application Summary: Maltotetraitol, as a sugar alcohol, has been used in an MRI contrast method for the detection of cancer . This method exploits the chemical exchange saturation transfer (CEST) property of the labile hydroxyl group protons on maltitol .
- Methods of Application: The study of this application involves the use of MRI imaging techniques .
- Results or Outcomes: In glioma carrying rats, administration of maltitol resulted in the elevation of CEST contrast in the tumor region only owing to permeable BBB .
Food Industry
- Scientific Field: Food Science and Nutrition .
- Application Summary: Maltotetraitol, being a sugar alcohol, is part of the current developments in the chemistry, nutrition, and medical and health concerns of sugar alcohols . It is widely used as a sweetener in the food industry .
- Methods of Application: The study of this application involves chemical analysis and nutritional studies .
- Results or Outcomes: Sugar alcohols are commonly used in place of sucrose, usually in combination with high-intensity artificial sweeteners, to offset their low sweetness .
properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHEUHBAZYUOI-KVXMBEGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maltotetraitol | |
CAS RN |
66767-99-5 | |
Record name | Maltotetraitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MALTOTETRAITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.